![molecular formula C15H17N5O3 B2546269 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea CAS No. 1797078-83-1](/img/structure/B2546269.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
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Overview
Description
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a heterocyclic molecule that appears to be related to the field of organic chemistry involving urea derivatives and their interactions with other chemical entities. Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related molecules that can help us infer some aspects of its behavior and properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of N-substituted ureas with various reagents under acidic conditions. For instance, the reaction of N-(benzyloxy)urea with 1,1,3,3-tetraethoxypropane and other reagents yields 1-benzyloxy-2(1H)-pyrimidinones in moderate yields . This suggests that the synthesis of the compound might also involve a similar strategy, where a urea derivative is reacted with a suitable reagent to introduce the benzo[d][1,3]dioxol-5-yl and dimethylaminopyrimidin-2-yl groups.
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with the potential for various interactions and bonding patterns. For example, the inter-molecular compound of 2-(4-(dimethylamino)benzylideneamino)benzoic acid and urea demonstrates remarkable packing of urea molecules, which is crucial for its dielectric properties . This indicates that the molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea could also exhibit unique packing and bonding characteristics that might influence its physical and chemical properties.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can lead to the formation of complexes with metal ions. For instance, N-hydroxyamide-containing heterocycles have been shown to form complexes with iron(III) ions . While the compound does not contain an N-hydroxyamide group, its urea moiety and other functional groups might still participate in chemical reactions, potentially leading to the formation of complexes with various metals or other types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure and the nature of their substituents. The dielectric properties of the inter-molecular compound mentioned earlier are a result of specific molecular interactions and packing . Similarly, the physical and chemical properties of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea would be expected to depend on its molecular conformation, hydrogen bonding, and other intermolecular forces.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing heterocyclic compounds that share structural motifs with the specified chemical. For instance, the preparation of coumarin substituted heterocyclic compounds demonstrates the potential of these chemicals in generating antioxidants with significant scavenging activities (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Similarly, the synthesis of derivatives incorporating dimethylaminopyrimidinyl and urea functionalities shows the versatility of these compounds in creating various biologically active molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Pharmacological Applications
The structural complexity and diversity of urea derivatives allow for their exploration in pharmacological studies. For example, certain dimethyl benzoylphenylurea (BPU) derivatives and their metabolites have been quantified in human plasma and urine, highlighting their relevance in clinical pharmacology studies (Rudek et al., 2005). This indicates the potential of such compounds in drug development and therapeutic applications.
Material Science and Catalysis
Urea derivatives are also significant in material science and catalysis, where their unique properties facilitate the synthesis of novel materials and catalysts. The oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones, using specific catalytic systems, showcases the utility of these compounds in synthesizing high-value chemicals from simple building blocks (Mancuso et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-20(2)14-5-6-16-13(19-14)8-17-15(21)18-10-3-4-11-12(7-10)23-9-22-11/h3-7H,8-9H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGOBMVOFVHZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea |
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